An In-depth Technical Guide to 2-Amino-4-(benzyloxy)phenol (CAS Number 102580-07-4): A Predictive Analysis
An In-depth Technical Guide to 2-Amino-4-(benzyloxy)phenol (CAS Number 102580-07-4): A Predictive Analysis
Disclaimer: Publicly available scientific literature and chemical databases contain minimal to no specific data for 2-Amino-4-(benzyloxy)phenol, CAS Number 102580-07-4. This guide has been constructed by a Senior Application Scientist to provide a scientifically-grounded, predictive overview based on the established chemistry of analogous compounds, including aminophenols and benzyl ethers. The synthesis protocols, properties, and applications described herein are therefore prospective and intended for research and development purposes. All proposed experimental work should be conducted with appropriate safety precautions and analytical oversight.
Introduction and Rationale
2-Amino-4-(benzyloxy)phenol is a bifunctional aromatic compound possessing an aminophenol core structure with a benzyl ether protecting group. The strategic placement of the amino, hydroxyl, and benzyloxy groups suggests its potential as a versatile intermediate in organic synthesis. Aminophenol derivatives are crucial building blocks in the pharmaceutical and dye industries, valued for their chemical reactivity and biological significance.[1][2] The benzyloxy group offers a stable yet cleavable protecting group for the 4-position hydroxyl, enabling selective reactions at the amino and unprotected hydroxyl moieties. This guide provides a predictive framework for the synthesis, characterization, and potential utility of this compound for researchers in drug discovery and materials science.
Proposed Synthesis Pathway
The synthesis of 2-Amino-4-(benzyloxy)phenol can be logically approached via a two-step sequence starting from commercially available 4-benzyloxyphenol. This strategy involves nitration followed by selective reduction of the nitro group.
Step 1: Nitration of 4-Benzyloxyphenol
The introduction of a nitro group ortho to the phenolic hydroxyl is a well-established electrophilic aromatic substitution. The hydroxyl group is a strong activating group, directing the incoming electrophile to the ortho and para positions. Since the para position is blocked by the benzyloxy group, nitration is expected to occur predominantly at the ortho position.
Step 2: Selective Reduction of 4-Benzyloxy-2-nitrophenol
The resulting nitro-intermediate can then be reduced to the target amine. Several methods are effective for the reduction of aromatic nitro groups to anilines.[3][4] Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method.[3] Alternatively, chemical reduction using reagents like sodium borohydride (NaBH₄) in the presence of a catalyst or metal-acid systems can be employed.[5]
Figure 1. Proposed two-step synthesis of 2-Amino-4-(benzyloxy)phenol.
Detailed Experimental Protocol (Predictive)
Protocol 1: Synthesis of 4-Benzyloxy-2-nitrophenol
-
In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 4-benzyloxyphenol (1 equivalent) in glacial acetic acid at room temperature.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled mixture of nitric acid (1.1 equivalents) and sulfuric acid (catalytic amount) dropwise, maintaining the internal temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water to precipitate the product.
-
Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 4-benzyloxy-2-nitrophenol.
Protocol 2: Synthesis of 2-Amino-4-(benzyloxy)phenol
-
Charge a hydrogenation vessel with 4-benzyloxy-2-nitrophenol (1 equivalent) and a suitable solvent such as ethanol or ethyl acetate.
-
Add 5-10 mol% of 10% Palladium on Carbon (Pd/C) catalyst.
-
Seal the vessel and purge with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 1-3 atm) and stir vigorously at room temperature.
-
Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 2-Amino-4-(benzyloxy)phenol. The product may require further purification by column chromatography or recrystallization.
Predicted Physicochemical and Spectroscopic Properties
The properties of 2-Amino-4-(benzyloxy)phenol are predicted based on the known data for 4-aminophenol and 4-(benzyloxy)phenol.[2][6][7]
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Rationale/Reference |
| Molecular Formula | C₁₃H₁₃NO₂ | Based on structure |
| Molecular Weight | 215.25 g/mol | Based on structure |
| Appearance | Off-white to light brown solid | Aminophenols are prone to oxidation and discoloration.[1] |
| Melting Point | 130 - 140 °C | Higher than 4-(benzyloxy)phenol (119-120°C) due to potential for hydrogen bonding from the additional amino group.[6] |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents like ethanol, methanol, DMSO, and acetone. | Similar to other aminophenols and benzyl ethers.[2][8] |
| logP | ~1.5 - 2.5 | Increased lipophilicity compared to 4-aminophenol (logP = 0.04) due to the benzyl group.[7] |
Predicted Spectroscopic Data
Spectroscopic data is crucial for the structural confirmation of the synthesized compound.
Table 2: Predicted ¹H NMR Spectroscopic Data (in DMSO-d₆, 400 MHz)
| Proton Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity |
| -NH₂ | 4.5 - 5.5 | Broad singlet |
| -OH | 8.5 - 9.5 | Singlet |
| -CH₂- | ~5.0 | Singlet |
| Aromatic (aminophenol ring) | 6.5 - 6.8 | Multiplet (3H) |
| Aromatic (benzyl ring) | 7.2 - 7.5 | Multiplet (5H) |
Table 3: Predicted ¹³C NMR Spectroscopic Data (in DMSO-d₆, 100 MHz)
| Carbon Assignment | Predicted Chemical Shift (δ) ppm |
| -CH₂- | ~70 |
| Aromatic (aminophenol ring) | 110 - 150 |
| Aromatic (benzyl ring) | 127 - 138 |
Table 4: Predicted FT-IR Spectroscopic Data (KBr Pellet)
| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |
| O-H stretch | 3300 - 3400 | Broad, phenolic |
| N-H stretch | 3200 - 3300 | Primary amine, two bands |
| C-H stretch (aromatic) | 3000 - 3100 | |
| C-H stretch (aliphatic) | 2850 - 2950 | |
| C=C stretch (aromatic) | 1500 - 1600 | |
| C-O stretch (ether) | 1220 - 1260 | Aryl-alkyl ether |
| C-N stretch | 1250 - 1350 |
Potential Applications and Research Directions
The structural motifs within 2-Amino-4-(benzyloxy)phenol suggest its utility as a key intermediate in several areas of chemical and pharmaceutical research.
-
Pharmaceutical Synthesis: Aminophenols are precursors to a wide range of pharmaceuticals, most notably as the final intermediate in the synthesis of paracetamol from 4-aminophenol.[2][9] This molecule could serve as a starting point for novel analgesics, anti-inflammatory agents, or other bioactive compounds where the aminophenol pharmacophore is desired. The benzyloxy group allows for modifications at other positions before its removal by hydrogenolysis.
-
Dye and Pigment Chemistry: Aromatic amines are fundamental components of azo dyes. The amino group can be diazotized and coupled with other aromatic systems to generate a diverse range of colored compounds. The phenolic and benzyloxy groups can be used to tune the final properties of the dye.
-
Material Science: The phenolic hydroxyl group makes this compound a candidate for incorporation into polymers like polybenzoxazines or epoxy resins, potentially imparting specific thermal or mechanical properties.
-
Antioxidant Research: Phenolic compounds are known for their antioxidant properties. This molecule could be investigated for its radical scavenging capabilities in various biological and chemical systems.
Figure 2. Potential applications of 2-Amino-4-(benzyloxy)phenol.
Proposed Analytical Methods
To ensure the purity and confirm the identity of the synthesized 2-Amino-4-(benzyloxy)phenol, a combination of chromatographic and spectroscopic techniques is recommended.
High-Performance Liquid Chromatography (HPLC)
Due to its polar nature, a reversed-phase HPLC method would be suitable for purity analysis.
Protocol 3: Proposed HPLC Method for Purity Assessment
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B.
This method should provide good separation of the polar starting materials, intermediates, and the final product.[10][11][12]
Safety, Handling, and Storage
As a derivative of aminophenol, 2-Amino-4-(benzyloxy)phenol should be handled with care, assuming it possesses similar toxicological properties.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles at all times.[13]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. Aromatic amines can be toxic and may be absorbed through the skin.[14][15]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. Aminophenols are sensitive to light and air, which can cause degradation and discoloration.[1][7]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
While specific experimental data for 2-Amino-4-(benzyloxy)phenol (CAS 102580-07-4) is not currently in the public domain, this guide provides a robust, predictive framework for its synthesis, characterization, and potential applications. Based on the well-understood chemistry of its constituent moieties, this compound emerges as a promising and versatile intermediate for researchers in drug discovery, dye chemistry, and material science. The proposed protocols and predicted data serve as a valuable starting point for the practical investigation of this molecule, encouraging further exploration into its unique chemical properties and potential uses.
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